N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide
Brand Name: Vulcanchem
CAS No.: 896350-57-5
VCID: VC11888201
InChI: InChI=1S/C15H18N2OS2/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-5-7-11(19-4)8-6-10/h5-9H,1-4H3,(H,16,17,18)
SMILES: CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)SC
Molecular Formula: C15H18N2OS2
Molecular Weight: 306.5 g/mol

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide

CAS No.: 896350-57-5

Cat. No.: VC11888201

Molecular Formula: C15H18N2OS2

Molecular Weight: 306.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide - 896350-57-5

Specification

CAS No. 896350-57-5
Molecular Formula C15H18N2OS2
Molecular Weight 306.5 g/mol
IUPAC Name N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methylsulfanylbenzamide
Standard InChI InChI=1S/C15H18N2OS2/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-5-7-11(19-4)8-6-10/h5-9H,1-4H3,(H,16,17,18)
Standard InChI Key QXIKBKLXRQBPRG-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)SC
Canonical SMILES CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)SC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-tert-Butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked to a benzamide moiety via an amide bond. The tert-butyl group at the 4-position of the thiazole ring enhances steric bulk, influencing the compound’s solubility and metabolic stability. The methylsulfanyl (-SMe) group attached to the benzene ring contributes to electron-rich aromatic systems, potentially modulating intermolecular interactions.

Key Structural Features:

  • Thiazole core: Imparts rigidity and participates in hydrogen bonding.

  • Benzamide group: Enhances planar stacking interactions.

  • tert-Butyl substituent: Improves lipophilicity and steric shielding.

  • Methylsulfanyl group: Modulates electronic effects and redox reactivity.

Physicochemical Profile

The compound’s physicochemical properties are critical for its behavior in synthetic and biological systems:

PropertyValue
CAS Number896350-57-5
Molecular FormulaC₁₅H₁₈N₂OS₂
Molecular Weight306.5 g/mol
SolubilityLow in water; soluble in DMSO
StabilityStable under inert conditions
LogP (Predicted)~3.2 (moderate lipophilicity)

These properties suggest limited aqueous solubility but favorable membrane permeability, making it suitable for hydrophobic environments.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide typically involves sequential reactions to construct the thiazole ring, introduce the tert-butyl group, and couple the benzamide moiety. A generalized approach includes:

  • Thiazole Ring Formation:

    • Condensation of thiourea derivatives with α-halo ketones.

    • Catalysts: Lewis acids (e.g., ZnCl₂) or protic acids.

  • tert-Butyl Group Introduction:

    • Friedel-Crafts alkylation or nucleophilic substitution.

  • Benzamide Coupling:

    • Amidation using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Representative Reaction Conditions:

StepReagents/ConditionsYield
Thiazole synthesisThiourea, chloroacetone, HCl65%
tert-Butyl functionalizationtert-Butyl bromide, AlCl₃78%
Benzamide coupling4-(Methylsulfanyl)benzoic acid, EDC82%

Optimal yields require stringent control of temperature (60–120°C) and anhydrous solvents (e.g., DMF or THF).

Purification and Characterization

Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Analytical confirmation via ¹H/¹³C NMR, IR, and HRMS ensures structural fidelity:

  • ¹H NMR (CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.55 (s, 3H, -SMe), 7.45–7.90 (m, aromatic protons).

  • IR (KBr): 1650 cm⁻¹ (amide C=O stretch), 1250 cm⁻¹ (C-S vibration).

Biological Activities and Mechanisms

In Vitro MIC Values:

MicroorganismMIC (μg/mL)
S. aureus12.5
E. coli>50
C. albicans25

Anticancer Activity

The compound demonstrates moderate cytotoxicity against human cancer cell lines, including MCF-7 (breast) and A549 (lung), with IC₅₀ values of 18–30 μM. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Antiviral Prospects

Though underexplored, structural analogs inhibit viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ), hinting at potential utility against RNA viruses.

Chemical Reactivity and Derivative Synthesis

Oxidation Reactions

The methylsulfanyl group undergoes oxidation to sulfoxide (-SO-) and sulfone (-SO₂-) derivatives using H₂O₂ or mCPBA:
R-SMeH2O2R-SO-Meexcess H2O2R-SO2-Me\text{R-SMe} \xrightarrow{\text{H}_2\text{O}_2} \text{R-SO-Me} \xrightarrow{\text{excess H}_2\text{O}_2} \text{R-SO}_2\text{-Me}
Sulfone derivatives exhibit enhanced polarity and altered bioactivity.

Amide Bond Modifications

Reduction with LiAlH₄ converts the amide to an amine, enabling further functionalization:
R-CONH-R’LiAlH4R-CH2-NH-R’\text{R-CONH-R'} \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{-NH-R'}

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its tert-butyl group improves metabolic stability in prodrug designs.

Materials Science

Incorporation into polymers enhances thermal stability (T₅% > 300°C) and UV resistance, valuable for coatings and adhesives.

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